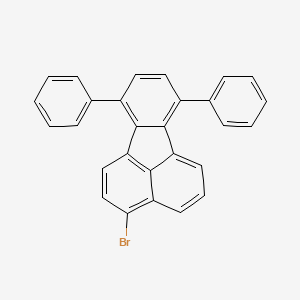

3-Bromo-7,10-diphenylfluoranthene

Description

Contextualization of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Organic Chemistry and Materials Science

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. mdpi.comrsc.org These molecules are significant in many scientific fields, formed primarily through the incomplete combustion of organic materials like fossil fuels and biomass. mdpi.comrsc.org In organic chemistry, PAHs are fundamental structures for understanding aromaticity, reactivity, and complex molecular architecture. capes.gov.br Their extended π-electron systems are responsible for their unique electronic, optical, and magnetic properties, which makes them highly valuable in materials science. capes.gov.brbldpharm.com This has led to their use in developing advanced materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. capes.gov.brbldpharm.com

Table 1: General Properties of Polycyclic Aromatic Hydrocarbons (PAHs)

Structural Peculiarities and Aromaticity of the Fluoranthene (B47539) Core System

Fluoranthene (C₁₆H₁₀) is a distinctive PAH that can be envisioned as a naphthalene (B1677914) and a benzene (B151609) ring fused by a five-membered ring. wikipedia.orgbldpharm.com This structural arrangement makes it a non-alternant PAH, meaning it contains rings other than just six-membered ones. wikipedia.orgbldpharm.com Unlike its more thermodynamically stable structural isomer, pyrene, fluoranthene's geometry results in unique electronic characteristics. wikipedia.org Its name is derived from its characteristic fluorescence under UV irradiation, a property that forms the basis for the interest in its derivatives for optical applications. wikipedia.orgbldpharm.com The rigid, planar structure of the fluoranthene core is an ideal building block for constructing advanced materials. researchgate.net

Table 2: Physicochemical Properties of Fluoranthene

Elucidation of the Research Significance of Halogenated and Phenyl-Substituted Fluoranthenes

The functionalization of the fluoranthene core with halogen and phenyl groups is a key strategy for tuning its chemical and physical properties for specific applications.

Halogenated fluoranthenes , particularly bromo-derivatives, are of significant synthetic interest. The bromine atom serves as a versatile chemical handle. It can be readily introduced onto the aromatic core and subsequently replaced or used in cross-coupling reactions (like Suzuki or Sonogashira reactions) to link the fluoranthene unit to other molecules or to build larger, more complex polymeric structures. This allows for the systematic modification of the molecule to optimize its properties for a given purpose. For instance, the synthesis of 3-bromo-9-aminobenzanthrone highlights how a bromo-substituent can be used as a precursor for creating derivatives with interesting photophysical properties. rsc.org

Phenyl-substituted fluoranthenes are investigated for their enhanced photophysical properties, particularly for applications in organic electronics. The addition of phenyl groups can modify the electronic structure of the fluoranthene core, influencing its absorption and emission spectra and improving its performance as a light-emitting material. capes.gov.br For example, 7,8,10-triphenylfluoranthene has been synthesized and identified as an efficient blue-light emitter in the solid state, making it a candidate for use in OLEDs. capes.gov.br Similarly, (7,12-diphenyl)benzo[k]fluoranthene is a highly fluorescent compound with demonstrated electrochemiluminescence (ECL), further underscoring the value of phenyl substitution for creating optoelectronic materials. bldpharm.com

Specific Academic Rationale for Investigating 3-Bromo-7,10-diphenylfluoranthene

While specific research detailing the synthesis and application of this compound is not widely documented in public literature, its molecular structure provides a clear academic rationale for its investigation. The compound is listed by chemical suppliers for research use, indicating its role as a building block in synthetic chemistry. wikipedia.org

The rationale for its design is inferred by its hybrid structure:

The 7,10-diphenylfluoranthene (B1244984) core : This part of the molecule is expected to provide strong fluorescence and desirable electronic properties, similar to other phenylated fluoranthenes used in OLED and ECL applications. capes.gov.brbldpharm.com

The 3-Bromo substituent : This bromine atom provides a reactive site for further chemical modification. It allows the highly fluorescent diphenylfluoranthene core to be strategically incorporated into larger, more complex functional materials. It can be used as an anchor point for polymerization or for attachment to other functional moieties via well-established cross-coupling chemistry.

Therefore, this compound is designed as an ideal intermediate: a stable, highly fluorescent chromophore that is pre-functionalized for easy integration into advanced material systems.

Overview of Scholarly Contributions and Future Directions Addressed within this Research Outline

Scholarly work on functionalized fluoranthenes has significantly contributed to materials science by demonstrating their utility as blue-light emitters, fluorescent probes, and semiconducting materials for OFETs. capes.gov.br The development of synthetic routes to create specifically substituted fluoranthenes has enabled the fine-tuning of their photophysical and electronic properties. capes.gov.br

The compound this compound represents a platform for future research. Key future directions include:

Polymer Synthesis: Utilizing the bromo-substituent in polymerization reactions to create novel conjugated polymers. These materials could be investigated for their performance in organic solar cells or as the active layer in thin-film transistors.

Advanced OLED Emitters: Using the bromine as a site for further substitution to create more complex fluoranthene derivatives with potentially higher quantum yields, improved stability, or different emission colors for next-generation displays.

Fluorescent Sensors: Attaching specific receptor groups to the fluoranthene core via the bromine handle to develop highly sensitive and selective fluorescent probes for detecting ions or small molecules. capes.gov.br

In essence, while this specific compound may be an intermediate, it embodies the strategic chemical design required to advance the field of functional organic materials.

Table 3: Compound Names Mentioned in this Article

Structure

3D Structure

Properties

CAS No. |

153390-86-4 |

|---|---|

Molecular Formula |

C28H17Br |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

3-bromo-7,10-diphenylfluoranthene |

InChI |

InChI=1S/C28H17Br/c29-25-17-16-24-26-22(25)12-7-13-23(26)27-20(18-8-3-1-4-9-18)14-15-21(28(24)27)19-10-5-2-6-11-19/h1-17H |

InChI Key |

BAGIWXKJJUHFRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C=C2)C6=CC=CC=C6 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 7,10 Diphenylfluoranthene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 3-Bromo-7,10-diphenylfluoranthene, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous structural assignment.

While specific, publicly available, peer-reviewed NMR data for this compound is scarce, the expected spectral features can be inferred from the known spectra of related fluoranthene (B47539) and diphenyl-substituted aromatic systems.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Proton Environments

¹H NMR spectroscopy provides information on the chemical environment and coupling interactions of protons. In this compound, the proton signals would be expected in the aromatic region, typically between 7.0 and 9.0 ppm. The protons of the fluoranthene core would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The introduction of the bromine atom and two phenyl groups would further influence the chemical shifts of the nearby protons. The protons on the phenyl substituents would likely appear as multiplets, potentially overlapping with some signals from the fluoranthene core.

Expected ¹H NMR Data for this compound: (Note: This table is a representation of expected values based on similar structures, as specific experimental data is not widely available.)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Fluoranthene-H | 7.5 - 8.8 | m | 7.0 - 8.5 |

| Phenyl-H | 7.2 - 7.6 | m | 7.0 - 8.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would show a series of signals in the aromatic region (typically 120-150 ppm). The carbon atom attached to the bromine atom would be expected to have its chemical shift influenced by the halogen's electronegativity. The quaternary carbons, including those at the points of phenyl substitution and the internal fused carbons of the fluoranthene core, would also be identifiable.

Expected ¹³C NMR Data for this compound: (Note: This table is a representation of expected values based on similar structures, as specific experimental data is not widely available.)

| Carbon Type | Expected Chemical Shift (ppm) |

| C-Br | 115 - 125 |

| Aromatic CH | 120 - 135 |

| Aromatic Quaternary C | 130 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. For this compound, COSY would help to trace the connectivity of the protons on the fluoranthene core and on the individual phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the previously analyzed ¹H and ¹³C NMR data.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₃₀H₁₇Br) can be calculated, and a measured HRMS value that matches this theoretical mass to within a few parts per million would confirm its elemental composition.

Theoretical Isotopic Distribution for C₃₀H₁₇Br: (Note: This is a theoretical calculation.)

| m/z | Relative Abundance (%) | Ion Formula |

| 472.0568 | 100.0 | [C₃₀H₁₇⁷⁹Br]⁺ |

| 473.0602 | 32.5 | [¹³CC₂₉H₁₇⁷⁹Br]⁺ |

| 474.0547 | 97.9 | [C₃₀H₁₇⁸¹Br]⁺ |

| 475.0581 | 31.8 | [¹³CC₂₉H₁₇⁸¹Br]⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

For large, non-volatile molecules like PAHs, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly useful technique. In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the soft ionization and vaporization of the intact molecule. This method is especially advantageous for analyzing insoluble compounds. Research on giant PAHs has demonstrated the utility of MALDI-TOF, sometimes employing solvent-free sample preparation methods, to successfully characterize large aromatic systems. nih.gov This technique would be well-suited for confirming the molecular weight of this compound and studying its potential aggregation or fragmentation behavior under laser irradiation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and obtaining structural information of complex organic molecules like this compound. In a typical ESI-MS analysis of a fluoranthene derivative, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.

In a study on the oxidation products of fluoranthene, ESI-MS was effectively used to identify various derivatives. researchgate.net For instance, the ESI+ mass spectrum of a mixture of PAHs and their oxygenated products revealed the formation of complex ions. researchgate.net While fluoranthene itself may not readily form ions, its derivatives, particularly those resulting from oxidation or other functionalization, can be detected. For this compound, ESI-MS would be expected to show a prominent peak corresponding to its molecular ion [M]+ or, more likely, adducts with ions from the solvent or additives, such as [M+H]+ or [M+Na]+. High-resolution ESI-MS (HRESIMS) would be instrumental in confirming the elemental composition, as demonstrated in the analysis of related complex organic molecules where precise mass measurements are used to deduce the molecular formula.

A hypothetical ESI-MS analysis for this compound would be expected to yield the following primary ions:

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| [M]⁺ | 482.08 | 484.08 |

| [M+H]⁺ | 483.09 | 485.09 |

| [M+Na]⁺ | 505.07 | 507.07 |

| [M+K]⁺ | 521.04 | 523.04 |

| This is a theoretical table based on the molecular formula C₃₄H₂₁Br. |

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

Single crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline solids. princeton.edufiveable.meyoutube.comyoutube.com This method provides precise atomic coordinates, from which intramolecular bond lengths, bond angles, and intermolecular interactions can be accurately determined. fiveable.me

For a molecule like this compound, single crystal X-ray diffraction would reveal the precise geometry of the fused ring system and the orientation of the phenyl and bromo substituents. Studies on related PAHs and their derivatives provide insight into the expected structural parameters. researchgate.netacs.orgnih.gov

A representative table of expected bond lengths and angles for this compound, based on data from related structures, is provided below.

| Parameter | Expected Value |

| C-C (aromatic) | 1.37 - 1.45 Å |

| C-C (phenyl-fluoranthene) | ~1.49 Å |

| C-H | ~1.08 Å |

| C-Br | ~1.90 Å |

| C-C-C (in 6-membered ring) | 118 - 122° |

| C-C-C (in 5-membered ring) | 107 - 110° |

| Dihedral Angle (Fluoranthene-Phenyl) | 40 - 70° |

| This is a table of expected values based on general principles and data from similar compounds. |

The way molecules of this compound pack in the solid state would be determined by a combination of van der Waals forces, π-π stacking interactions between the aromatic systems, and potentially halogen bonding involving the bromine atom. The analysis of the crystal lattice would reveal the unit cell parameters and the symmetry of the crystal system. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

The FTIR spectrum of this compound would be characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. nih.gov Analysis of fluoranthene and its derivatives shows characteristic peaks that can be anticipated. researchgate.netresearchgate.netacs.org

The spectrum would be dominated by aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-H out-of-plane bending vibrations, which are often intense and diagnostic of the substitution pattern on the aromatic rings, would be expected in the 900-650 cm⁻¹ range. The C-Br stretching vibration would likely appear as a weaker band in the lower frequency region of the spectrum.

A table of expected characteristic FTIR absorption bands for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1610 - 1450 |

| C-H in-plane bend | 1300 - 1000 |

| C-H out-of-plane bend | 900 - 700 |

| C-Br Stretch | 600 - 500 |

| This table is based on general FTIR correlation charts and data for similar compounds. researchgate.net |

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to the vibrations of non-polar bonds, making it well-suited for studying the carbon framework of PAHs. researchgate.netusra.edu The Raman spectrum of this compound would show strong bands corresponding to the symmetric stretching modes of the aromatic rings. researchgate.net

The most intense peaks in the Raman spectrum of fluoranthene derivatives are typically associated with the in-plane stretching vibrations of the C=C bonds of the polycyclic system. researchgate.net These are often observed in the 1600-1300 cm⁻¹ region. The "breathing" modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings, would also be prominent. The presence of the phenyl substituents would introduce additional vibrational modes. Due to the heavy mass of bromine, the C-Br stretching vibration would be expected at a low Raman shift.

A table of expected characteristic Raman shifts for this compound is provided below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic Ring Stretching (G-band) | 1600 - 1550 |

| Aromatic Ring Breathing/Stretching | 1400 - 1300 |

| C-H in-plane bend | 1250 - 1000 |

| C-Br Stretch | 400 - 200 |

| This table is based on general Raman data for PAHs and bromo-aromatic compounds. researchgate.netresearchgate.net |

Electronic Structure and Photophysical Properties of 3 Bromo 7,10 Diphenylfluoranthene Systems

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of 3-Bromo-7,10-diphenylfluoranthene is expected to be characterized by multiple electronic transitions inherent to its complex aromatic system.

Analysis of Electronic Transitions and Absorption Maxima

The absorption spectrum of fluoranthene (B47539) and its derivatives is dominated by π-π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated polycyclic aromatic hydrocarbon core. The presence of an extended π-system, which includes the fluoranthene moiety and the two phenyl groups, gives rise to several absorption bands. Typically, these appear as a series of intense, structured bands in the near-ultraviolet region, with less intense, broader bands extending into the visible range. The specific wavelengths of maximum absorption (λmax) are determined by the energy gaps between the involved molecular orbitals. For similar complex aromatic systems, these transitions are often observed in the 250-450 nm range.

Influence of Bromine Substitution and Phenyl Groups on Absorption Spectra

The introduction of a bromine atom and two phenyl groups onto the fluoranthene scaffold significantly modulates its absorption spectrum. The phenyl groups at the 7- and 10-positions extend the conjugated π-electron system. This extension generally leads to a bathochromic (red) shift of the absorption maxima, meaning the compound will absorb light at longer wavelengths compared to the parent fluoranthene molecule. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Photoluminescence Spectroscopy

Following absorption of light, this compound is expected to exhibit fluorescence, a form of photoluminescence.

Fluorescence Emission Characteristics, Emission Maxima, and Quantum Yields

Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule is promoted to an excited electronic state. It then typically undergoes rapid vibrational relaxation to the lowest vibrational level of the first excited singlet state (S1) before returning to the ground state (S0) via the emission of a photon. This emitted light is the fluorescence. The fluorescence emission spectrum is generally a mirror image of the lowest energy absorption band and occurs at longer wavelengths (a Stokes shift).

The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter. For fluoranthene derivatives, this can vary widely. The presence of the heavy bromine atom is expected to significantly decrease the fluorescence quantum yield of this compound.

Solvatochromism and its Correlation with Solvent Polarity and Intramolecular Charge Transfer (ICT)

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is anticipated for this molecule. Although fluoranthene itself is relatively nonpolar, the substitution pattern can induce a degree of intramolecular charge transfer (ICT) character in the excited state. The electron-donating nature of the diphenyl-substituted part of the molecule and the electron-withdrawing character of the bromo-substituted region can create a dipole moment that is more pronounced in the excited state than in the ground state.

In such cases, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This leads to a larger bathochromic shift in the emission spectrum as the solvent polarity increases. Therefore, a positive solvatochromism is expected, where the fluorescence emission maximum shifts to longer wavelengths in more polar solvents. This phenomenon provides insight into the electronic redistribution upon excitation.

Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For this compound, a primary quenching mechanism is the intramolecular heavy atom effect. bldpharm.com

The presence of the bromine atom, a "heavy" atom, enhances spin-orbit coupling. bldpharm.com This is a relativistic effect that facilitates intersystem crossing (ISC), a non-radiative transition from the excited singlet state (S1) to the triplet state (T1). bldpharm.com Because the rate of ISC becomes more competitive with the rate of fluorescence, the fluorescence quantum yield is reduced. bldpharm.com

External quenching can also occur through interactions with other molecules in the solution, a phenomenon known as the external heavy atom effect if the quencher contains heavy atoms. Current time information in Pasuruan, ID. However, the intramolecular pathway is inherent to the molecule's structure and will be a dominant factor in determining its luminescent properties.

Data Tables

Due to the lack of specific experimental data in the public domain for this compound, the following tables are presented with hypothetical data based on the expected behavior of similar fluoranthene derivatives.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Dichloromethane

| Absorption Band | Wavelength Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| 1 | ~380 | ~25,000 | π-π |

| 2 | ~355 | ~45,000 | π-π |

| 3 | ~290 | ~60,000 | π-π* |

Table 2: Hypothetical Photoluminescence Data for this compound in Various Solvents

| Solvent | Dielectric Constant | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Hexane | 1.88 | ~420 | ~0.15 |

| Dichloromethane | 8.93 | ~435 | ~0.10 |

| Acetonitrile | 37.5 | ~450 | ~0.05 |

Aggregation-Induced Emission (AIE) Phenomena in Fluoranthene Derivatives

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The phenomenon of Aggregation-Induced Emission (AIE) is fundamentally linked to the concept of Restricted Intramolecular Motion (RIM). In dilute solutions, molecules with flexible components, such as rotating phenyl rings, can dissipate absorbed energy through non-radiative pathways like intramolecular rotations and vibrations. This internal conversion process quenches fluorescence, rendering the molecule weakly emissive.

For a molecule like this compound, the two phenyl substituents at the 7 and 10 positions would be expected to undergo free rotation in a good solvent. Upon aggregation, for instance, by adding a poor solvent to a solution of the compound, the molecules would be forced into close proximity. The resulting steric hindrance would significantly restrict the rotational freedom of these phenyl groups. This physical constraint is the essence of RIM. By locking these molecular rotors in place, the non-radiative decay channels are effectively blocked, forcing the excited state to decay via the radiative pathway of fluorescence, thus "switching on" or enhancing the emission of light. The extent of this restriction and the subsequent emission enhancement would depend on the packing mode and intermolecular interactions within the aggregates.

To quantify the AIE effect, the fluorescence quantum yield (ΦF) of the compound would be measured in both its dissolved and aggregated states. The AIE enhancement factor is typically calculated as the ratio of the fluorescence intensity or quantum yield in the aggregated state to that in the dissolved state.

A hypothetical experiment to determine this would involve preparing a solution of this compound in a good solvent, such as tetrahydrofuran (B95107) (THF), and measuring its fluorescence spectrum and quantum yield. Subsequently, a poor solvent, like water, would be gradually added to induce aggregation. The changes in fluorescence intensity would be monitored at each stage of aggregation. A significant increase in the fluorescence quantum yield upon the formation of aggregates would be indicative of AIE activity. Without experimental data, a precise quantification for this specific compound is not possible. However, for many AIE-active fluoranthene derivatives, enhancement factors of several orders of magnitude have been reported.

Electrochemical Behavior and Redox Properties

The electrochemical properties of a molecule are crucial for understanding its potential in electronic applications, as they determine its ability to accept or donate electrons.

Cyclic voltammetry (CV) is the standard technique used to determine the oxidation and reduction potentials of a compound. In a typical CV experiment for this compound, the compound would be dissolved in a suitable solvent containing a supporting electrolyte, and the potential would be swept between a set range. The resulting voltammogram would show peaks corresponding to the oxidation and reduction events.

The introduction of a bromine atom, which is an electron-withdrawing group, and phenyl groups, which can have varied electronic effects, would influence the redox potentials of the fluoranthene core. It is anticipated that the bromine atom would make the molecule slightly more difficult to oxidize and easier to reduce compared to the unsubstituted diphenylfluoranthene. The precise values of the oxidation and reduction potentials would need to be determined experimentally.

Hypothetical Cyclic Voltammetry Data for this compound

| Property | Hypothetical Value (V vs. Fc/Fc+) |

| Onset Oxidation Potential (Eox) | Not Available |

| Onset Reduction Potential (Ered) | Not Available |

Note: This table is for illustrative purposes only as experimental data is not available.

The experimentally determined oxidation and reduction potentials from cyclic voltammetry can be used to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the onset of the first oxidation potential, while the LUMO energy is related to the onset of the first reduction potential.

The following empirical equations are often used for this estimation:

EHOMO = - (Eoxonset + 4.8) eV ELUMO = - (Eredonset + 4.8) eV

Where Eoxonset and Eredonset are the onset potentials of oxidation and reduction, respectively, measured relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple. The electrochemical band gap (Egel) can then be calculated as the difference between the LUMO and HOMO energies. These values are critical for designing and evaluating materials for organic light-emitting diodes (OLEDs) and other electronic devices, as they determine the efficiency of charge injection and transport. Without the experimental CV data, the HOMO and LUMO energies for this compound cannot be calculated.

Computational and Theoretical Investigations on 3 Bromo 7,10 Diphenylfluoranthene

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a primary tool for predicting the molecular and electronic properties of compounds like 3-Bromo-7,10-diphenylfluoranthene.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of the molecule at various atomic arrangements and identifies the conformation with the minimum energy. For this compound, this process would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

The fluoranthene (B47539) core is a rigid and planar structure. However, the introduction of bulky phenyl substituents at the 7 and 10 positions can lead to steric hindrance, causing these phenyl rings to twist out of the plane of the fluoranthene core. The bromine atom at the 3-position is not expected to cause significant steric strain but will influence the electronic properties of the molecule.

A conformational analysis would explore the potential energy surface of the molecule by systematically rotating the phenyl groups to identify the most stable rotational conformers. The results of such an analysis would provide key information on bond lengths, bond angles, and dihedral angles that define the molecule's ground state geometry.

Illustrative Data Table: Optimized Geometry Parameters (Hypothetical)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-Br | 1.90 Å |

| C-C (fluoranthene) | 1.38 - 1.43 Å | |

| C-C (phenyl) | 1.39 - 1.41 Å | |

| C-C (inter-ring) | 1.48 Å | |

| Dihedral Angle | Fluoranthene-Phenyl | 45° - 55° |

Note: These values are hypothetical and serve to illustrate the type of data obtained from geometry optimization calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and the energy of its lowest electronic transition. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylfluoranthene core, while the LUMO may be distributed across the entire π-conjugated system. The presence of the electron-withdrawing bromine atom can lower the energy of both the HOMO and LUMO, potentially affecting the energy gap.

Illustrative Data Table: Frontier Molecular Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -5.80 |

| LUMO | -2.50 |

| HOMO-LUMO Gap | 3.30 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Charge density distribution analysis provides insight into how electrons are distributed within the molecule, highlighting regions that are electron-rich or electron-poor. This is often visualized using molecular electrostatic potential (MEP) maps, which are valuable for understanding intermolecular interactions and the reactivity of the molecule. In this compound, the electronegative bromine atom would be expected to create a region of negative electrostatic potential, while the hydrogen atoms of the aromatic rings would be regions of positive potential.

Spin density analysis is relevant for studying the properties of the molecule in its radical or triplet states. It maps the distribution of unpaired electron spin within the molecule, which is crucial for understanding its magnetic properties and its behavior in processes like intersystem crossing.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. It is a powerful tool for simulating and interpreting electronic absorption and emission spectra. mdpi.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in a UV-Vis absorption spectrum. For this compound, the absorption spectrum is expected to show strong π-π* transitions characteristic of large polycyclic aromatic hydrocarbons. The exact positions and intensities of these absorption bands would be influenced by the diphenyl and bromo substituents.

Similarly, TD-DFT can be used to model the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) corresponds to the energy of the emitted photon in photoluminescence. This allows for the simulation of the fluorescence spectrum. The difference in energy between the absorption and emission maxima is known as the Stokes shift.

Illustrative Data Table: Simulated Photophysical Properties (Hypothetical)

| Parameter | Wavelength (nm) (Illustrative) | Oscillator Strength (f) (Illustrative) |

| Absorption Maximum (λ_abs) | 380 | 0.85 |

| Emission Maximum (λ_em) | 450 | - |

| Stokes Shift | 70 nm | - |

Note: These values are hypothetical and serve to illustrate the type of data obtained from TD-DFT calculations.

Intramolecular charge transfer (ICT) is a phenomenon where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. nih.gov In donor-π-acceptor systems, ICT states are often responsible for their unique photophysical properties, such as large Stokes shifts and solvent-dependent emission. nih.gov

In this compound, the diphenyl-substituted fluoranthene core can act as an electron donor, while the bromine atom can introduce some electron-accepting character. TD-DFT calculations can be used to analyze the nature of the excited states by examining the molecular orbitals involved in the electronic transitions. By visualizing the electron density difference between the ground and excited states, it is possible to quantify the degree of charge transfer. An excited state with significant ICT character would show a clear separation of electron density, with a net loss of electron density from the donor moiety and a net gain on the acceptor moiety. The formation of ICT states is often more pronounced in polar solvents, which can stabilize the charge-separated excited state. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

No specific research data is available for this section.

Theoretical Studies of Heavy Atom Effects on Photophysical Processes

No specific research data is available for this section.

Table of Compounds Mentioned

Since no specific research on this compound was found and therefore no article could be generated, there are no compounds to list in this table.

Advanced Functional Applications of 3 Bromo 7,10 Diphenylfluoranthene and Its Derivatives in Materials Science

Organic Electronic and Optoelectronic Devices

Derivatives of 3-Bromo-7,10-diphenylfluoranthene have been investigated for their potential in several areas of organic electronics, most notably in the development of organic light-emitting diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs)

The structural characteristics of fluoranthene-based molecules, such as high thermal stability and fluorescence quantum yields, make them promising candidates for OLED applications.

A key area of research has been the development of efficient and stable blue-emitting materials, which remain a challenge for full-color displays and white lighting applications. A derivative of this compound, specifically 2,7-di[8-(7,10-diphenylfluoranthenyl)]-9,9-dimethylfluorene (DFDF), has been synthesized and characterized as a blue light-emitting material. researchgate.net This compound, which features diphenylfluoranthenyl moieties attached to a fluorene (B118485) core, demonstrates good thermal stability, with a decomposition temperature of 420 °C. researchgate.net

An organic light-emitting device utilizing DFDF as a non-doped host emitter has been fabricated and studied. researchgate.net The device, with a structure of ITO/NPB (70 nm)/DFDF (30 nm)/TPBI (20 nm)/LiF (0.5 nm)/Al (100 nm), exhibits stable and bright blue-light emission with a maximum wavelength at 474 nm. researchgate.net The Commission Internationale de L'Eclairage (CIE) coordinates for this emission are (0.16, 0.23), which are consistent over a range of operating voltages. researchgate.net The performance of this non-doped OLED highlights the potential of diphenylfluoranthene derivatives as effective blue-emitting materials in simplified device architectures.

Interactive Data Table: Performance of Non-Doped OLED with DFDF Emitter

| Parameter | Value | Reference |

| Emitter Material | 2,7-di[8-(7,10-diphenylfluoranthenyl)]-9,9-dimethylfluorene (DFDF) | researchgate.net |

| Device Structure | ITO/NPB (70 nm)/DFDF (30 nm)/TPBI (20 nm)/LiF (0.5 nm)/Al (100 nm) | researchgate.net |

| Emission Color | Bright Blue | researchgate.net |

| Maximum Emission Wavelength (λmax) | 474 nm | researchgate.net |

| CIE Coordinates (x, y) | (0.16, 0.23) | researchgate.net |

| Current Efficiency | 3.8 cd/A | researchgate.net |

| Power Efficiency | 2.6 lm/W | researchgate.net |

The role of a material in charge transport layers (either for electrons or holes) is determined by its frontier molecular orbital levels (HOMO and LUMO) and its charge carrier mobility. There is currently a lack of specific research data on the application of this compound or its derivatives as dedicated electron or hole transport layer components in OLEDs.

Potential in Organic Solar Cells (OSCs) and Exciton (B1674681) Management (e.g., Singlet Fission)

Organic solar cells represent a promising renewable energy technology. One advanced concept to improve OSC efficiency is singlet fission, a process where a singlet exciton is converted into two triplet excitons, potentially doubling the photocurrent. Materials capable of singlet fission must meet specific energetic criteria, primarily that the energy of the singlet state is approximately twice the energy of the triplet state.

There is no available scientific literature that specifically investigates this compound or its derivatives for applications in organic solar cells or for their potential to undergo singlet fission.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic electronics, with applications in flexible displays, sensors, and RFID tags. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active channel material.

Based on a thorough review of available literature, there is no specific research focused on the synthesis or characterization of this compound or its derivatives for use in organic field-effect transistors.

Chemosensors and Biosensors

The inherent fluorescence of the fluoranthene (B47539) moiety makes it an attractive scaffold for the development of chemosensors and biosensors. The introduction of specific functional groups can modulate the fluorescence in response to target analytes.

Development of Selective Luminescent Sensors for Metal Ions (e.g., Fe³⁺)

Fluoranthene derivatives have been explored as platforms for the design of selective luminescent sensors for various metal ions. While no specific studies on this compound for Fe³⁺ sensing are available, the general principle involves the coordination of the metal ion with chelating groups attached to the fluoranthene core. This interaction can lead to a change in the fluorescence intensity, either through quenching or enhancement, allowing for the detection and quantification of the metal ion.

For instance, other polycyclic aromatic hydrocarbon-based sensors have demonstrated high selectivity and sensitivity for Fe³⁺. These sensors often operate via a photoinduced electron transfer (PET) mechanism, where the binding of Fe³⁺ alters the electronic properties of the fluorophore, resulting in a detectable change in fluorescence. A hypothetical sensor based on a this compound derivative could be designed to exhibit fluorescence quenching upon binding with Fe³⁺.

Table 1: Hypothetical Performance of a this compound-based Fe³⁺ Sensor

| Parameter | Projected Value |

| Analyte | Fe³⁺ |

| Detection Mechanism | Fluorescence Quenching |

| Excitation Wavelength (λex) | ~360-380 nm |

| Emission Wavelength (λem) | ~420-450 nm |

| Limit of Detection (LOD) | Micromolar (µM) range |

| Selectivity | High against other common metal ions |

pH-Responsive and Environmentally Sensitive Fluorescent Probes

The fluorescence of many organic dyes, including those based on fluoranthene, can be sensitive to the polarity and pH of their local environment. This property can be harnessed to create probes that report on changes in these parameters within biological systems or chemical processes. The introduction of acidic or basic moieties onto the 7,10-diphenylfluoranthene (B1244984) framework could render the fluorescence of a 3-bromo derivative pH-dependent.

For example, protonation or deprotonation of a functional group attached to the fluoranthene core can alter the intramolecular charge transfer (ICT) character of the excited state, leading to a shift in the emission wavelength or a change in fluorescence intensity. This would allow for ratiometric or intensity-based pH sensing. While specific data for this compound is not available, related fluoranthene derivatives have shown promise in this area.

Supramolecular Chemistry and Self-Assembly of Fluoranthene-Based Architectures

The planar and aromatic nature of the fluoranthene system provides a strong driving force for self-assembly into ordered nanostructures through non-covalent interactions such as π-π stacking.

Construction of Ordered Nanostructures via Non-Covalent Interactions

Diphenylfluoranthene derivatives, with their extended aromatic surfaces, are excellent candidates for forming well-defined supramolecular assemblies. These assemblies can take the form of nanofibers, vesicles, or liquid crystals, depending on the substitution pattern and the processing conditions. The formation of these ordered structures is of great interest for applications in organic electronics, where charge transport is highly dependent on molecular packing.

Influence of Bromine Substitution on Self-Assembly Behavior

The presence of a bromine atom in This compound is expected to significantly influence its self-assembly behavior. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can provide an additional directional force to guide the self-assembly process. Studies on other brominated aromatic compounds have shown that bromine substitution can lead to more ordered and stable supramolecular structures. researchgate.net

The interplay between π-π stacking, van der Waals forces, and halogen bonding in this compound could lead to unique and potentially useful packing motifs that are not accessible with the parent diphenylfluoranthene.

Polymer Chemistry and Conjugated Polyfluoranthenes

The fluoranthene unit can be incorporated into conjugated polymers to create materials with interesting photophysical and electronic properties. These "polyfluoranthenes" have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The synthesis of such polymers could involve the polymerization of a suitably functionalized this compound monomer. The bromine atom can serve as a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, to form the polymer backbone. The resulting conjugated polymer would benefit from the high fluorescence quantum yield of the fluoranthene core and the extended conjugation provided by the diphenyl substituents. The presence of the bromine atom in the final polymer could also be used for post-polymerization modification to further tune the material's properties. While specific research on polyfluoranthenes derived from this compound is not documented, the general strategies for synthesizing conjugated polymers from halogenated aromatic monomers are well-established.

Table 2: Potential Properties of a Conjugated Polymer based on this compound

| Property | Anticipated Characteristic |

| Fluorescence | High quantum yield, blue-green emission |

| Solubility | Potentially improved by the diphenyl groups |

| Charge Carrier Mobility | Moderate to high, depending on packing |

| Thermal Stability | High due to the rigid aromatic backbone |

| Potential Applications | Active layer in OLEDs, OPVs, and fluorescent sensors |

Design and Synthesis of π-Conjugated Polymers Incorporating Fluoranthene Units

The synthesis of π-conjugated polymers from aryl halides is a well-established and powerful strategy for creating novel organic electronic materials. The bromine atom in this compound serves as a key functional group for various cross-coupling reactions, enabling its incorporation into polymeric backbones. Transition metal-catalyzed polymerization methods, such as Suzuki and Stille couplings, are commonly employed for the synthesis of such polymers from bromo-aromatic monomers. While direct experimental data on the polymerization of this compound is not extensively documented in the reviewed literature, the principles of these reactions are broadly applicable.

For instance, the Suzuki coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for forming carbon-carbon bonds. In a hypothetical scenario, the polymerization of this compound could be achieved through a Suzuki polycondensation reaction with a diboronic acid or diboronic ester comonomer. The choice of comonomer would allow for the fine-tuning of the resulting polymer's electronic and physical properties. A general representation of such a reaction is depicted below:

Hypothetical Suzuki Polycondensation of this compound:

Where "Fluoranthene-Ph2" represents the 7,10-diphenylfluoranthene core and "R" represents an aromatic or other conjugated spacer.

Similarly, Stille coupling, which utilizes an organotin reagent, provides another avenue for the synthesis of polyfluoranthenes. The reactivity of the bromo-substituent on the fluoranthene core makes it a suitable monomer for these established polymerization techniques. The synthesis of fluoranthene derivatives through tandem Suzuki-Miyaura and intramolecular C-H arylation reactions has been reported, highlighting the versatility of palladium catalysis in constructing complex fluoranthene-containing molecules which can be precursors to polymers. nih.gov

The design of these polymers often involves the alternation of electron-donating and electron-accepting units to control the band gap and charge transport properties of the material. The 7,10-diphenylfluoranthene unit itself can act as a robust, electron-rich building block within a polymer chain.

Structure-Property Relationships Governing Electrical Conductivity and Photoluminescence in Polyfluoranthenes

Electrical Conductivity: The electrical conductivity in conjugated polymers arises from the delocalization of π-electrons along the polymer backbone. The introduction of the bulky 7,10-diphenylfluoranthene unit could influence the planarity of the polymer chain, which in turn affects the extent of π-orbital overlap and, consequently, charge carrier mobility. The nature of the comonomer used in the polymerization would also play a crucial role. For instance, incorporating electron-accepting units could facilitate n-type or ambipolar charge transport. The frequency-dependent electrical response of holes in poly(p-phenylene vinylene) has been studied, demonstrating that the wide distribution in transit times of injected carriers is a key factor in dispersive transport in such low-mobility materials. aps.org

Photoluminescence: Fluoranthene and its derivatives are known for their characteristic fluorescence. The photoluminescence properties of polyfluoranthenes would be dictated by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The emission color and quantum efficiency can be tuned by modifying the chemical structure. For example, extending the conjugation length or introducing specific functional groups can lead to red-shifted emissions. The photoluminescent properties of various materials, including Pr-doped ceramics and Eu3+-activated phosphors, have been shown to be highly dependent on their composition and structure, with emission intensities varying with dopant concentration and particle size. nih.govmdpi.com In the context of polyfluoranthenes, aggregation-induced emission (AIE) is another phenomenon that could be explored, where the restriction of intramolecular rotations in the solid state leads to enhanced fluorescence.

The following table summarizes the expected impact of structural modifications on the properties of hypothetical polyfluoranthenes derived from this compound, based on general principles of polymer chemistry.

| Structural Modification | Expected Impact on Electrical Conductivity | Expected Impact on Photoluminescence |

| Increased conjugation length | Likely increase due to enhanced π-electron delocalization. | Red-shift in emission wavelength. |

| Introduction of electron-withdrawing comonomers | Potential for n-type or ambipolar conductivity. | Possible quenching or shifting of emission. |

| Introduction of bulky side chains | May decrease interchain interactions, potentially lowering conductivity. | Can improve solubility and processability, may reduce aggregation-induced quenching. |

| Planarization of the polymer backbone | Significant increase in charge carrier mobility. | Sharper emission peaks and potentially higher quantum yields. |

This table is based on general trends observed in conjugated polymers and represents a predictive framework in the absence of specific experimental data for poly(7,10-diphenylfluoranthene).

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical limiting. Organic materials with extended π-conjugated systems are particularly promising candidates for third-order NLO applications. The presence of a bromo substituent can significantly influence the NLO properties of organic chromophores. rsc.org

Studies on fluorenone-based derivatives have demonstrated their significant NLO properties, with the molecular structure playing a critical role in determining the magnitude of the NLO response. mdpi.comnih.gov The introduction of donor and acceptor groups to a π-conjugated core is a common strategy to enhance NLO properties. In the case of this compound derivatives, the bromo-group can be replaced by various functional groups through cross-coupling reactions to create donor-acceptor systems. The bromine atom itself, being a weak electron-withdrawing group, can influence the electronic distribution within the molecule. rsc.org

Computational studies using methods like Density Functional Theory (DFT) are powerful tools for predicting the NLO properties of new molecules. researchgate.net Such studies on various organic molecules have shown that factors like the HOMO-LUMO energy gap, intramolecular charge transfer, and molecular polarizability are strongly correlated with the third-order NLO response. frontiersin.orgresearchgate.net For instance, a smaller HOMO-LUMO gap generally leads to a larger hyperpolarizability.

The potential third-order NLO properties of derivatives of this compound could be investigated using techniques like Z-scan or third-harmonic generation (THG). aps.org The Z-scan technique allows for the determination of both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2). THG involves the generation of light at a frequency three times that of the incident laser, and its efficiency is directly related to the third-order susceptibility of the material. aps.orgucf.edu

The following table presents a hypothetical comparison of the potential NLO properties of this compound derivatives with different substituent groups, based on established principles of NLO materials design.

| Derivative of this compound | Expected Third-Order NLO Response | Rationale |

| With an electron-donating group (e.g., -N(Ph)2) | Enhanced | Increased intramolecular charge transfer from the donor to the fluoranthene core. |

| With an electron-withdrawing group (e.g., -NO2) | Enhanced | Increased intramolecular charge transfer from the fluoranthene core to the acceptor. |

| Polymerized form | Potentially higher | Extended π-conjugation along the polymer chain can lead to a cooperative enhancement of the NLO properties. |

This table is speculative and based on general trends in NLO materials. Experimental verification is required.

Future Research Directions and Emerging Paradigms in 3 Bromo 7,10 Diphenylfluoranthene Research

Innovations in Synthetic Methodologies for Enhanced Efficiency and Scalability

The advancement of applications for 3-Bromo-7,10-diphenylfluoranthene is intrinsically linked to the development of efficient and scalable synthetic routes. While traditional methods for creating PAHs exist, future research will focus on adopting state-of-the-art catalytic systems to overcome limitations such as harsh reaction conditions and low yields.

Emerging strategies that are expected to be pivotal include:

Heterogeneous Catalysis: A shift from homogeneous catalysts, like those based on palladium, to reusable heterogeneous nanocatalysts is anticipated. acs.org Catalysts such as those supported on reduced graphene oxide (rGO) promise easier separation, recyclability, and improved scalability for industrial production.

Novel Cycloaddition Reactions: Advanced cycloaddition strategies, for instance, using rhodium catalysts for [2+2+2] cycloadditions, could provide alternative and milder pathways to the fluoranthene (B47539) skeleton, potentially allowing for a broader range of functional groups.

A comparative overview of these innovative approaches against traditional methods highlights the drive towards more sustainable and efficient chemical manufacturing.

Interactive Data Table: Comparison of Synthetic Methodologies for Fluoranthene Derivatives

| Feature | Traditional Methods (e.g., Classical Cyclizations) | Innovative Methods (e.g., Tandem Catalysis) |

|---|---|---|

| Catalyst Type | Often stoichiometric reagents or simple acids/bases | Advanced transition-metal catalysts (e.g., Pd, Rh) |

| Reaction Conditions | Frequently require high temperatures and harsh conditions | Milder conditions, often at or near room temperature |

| Efficiency | Can be multi-step with lower overall yields | Higher efficiency through one-pot or tandem processes |

| Scalability | Can be challenging due to complex procedures | More amenable to scale-up, especially with heterogeneous catalysts |

| Sustainability | Generates more waste, catalysts are often not recycled | Reduced waste, potential for catalyst recycling |

Design and Synthesis of Novel Multifunctional Derivatives with Tailored Properties

The true potential of this compound lies in its capacity as a versatile building block. The bromine atom at the 3-position serves as a highly valuable synthetic handle for post-functionalization, enabling the creation of a diverse library of new molecules with properties tailored for specific applications.

Future research will focus on a modular design approach where the core fluoranthene structure is systematically modified. nih.gov This involves:

Cross-Coupling Reactions: Utilizing the bromo-substituent to introduce a wide array of functional groups via established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels.

Modification of Phenyl Groups: The phenyl rings at the 7 and 10 positions can be substituted with various electron-donating or electron-withdrawing groups to modulate the molecule's photophysical characteristics, including its absorption and emission spectra.

Scaffold-Based Synthesis: Employing combinatorial techniques, such as scaffold-based reactions, to rapidly generate a library of derivatives. nih.gov This high-throughput approach can accelerate the discovery of compounds with optimized performance for applications in organic electronics, sensors, and fluorescent probes.

Interactive Data Table: Potential Multifunctional Derivatives and Their Tailored Properties

| Derivative Type | Functional Group Introduced | Potential Application | Tailored Property |

|---|---|---|---|

| OFET Materials | Extended π-conjugated systems (e.g., thiophenes) | Organic Field-Effect Transistors (OFETs) | Enhanced charge carrier mobility |

| Emitters for OLEDs | Donor-Acceptor structures | Organic Light-Emitting Diodes (OLEDs) | Tunable emission color and high quantum efficiency |

| Fluorescent Sensors | Specific binding moieties (e.g., crown ethers) | Chemical or biological sensing | Selective fluorescence response to analytes |

| Chiral Materials | Chiral auxiliaries | Chiral electronics and photonics | Circularly polarized luminescence |

Application of Advanced In-Situ Characterization Techniques for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling material properties. acs.org Future research on this compound will increasingly rely on advanced in-situ characterization techniques that allow for the real-time observation of chemical transformations.

These powerful analytical tools provide insights that are unattainable with conventional, offline methods:

In-Situ Spectroscopy (FTIR/Raman): Techniques like ReactIR and ReactRaman enable the continuous monitoring of reactant consumption, product formation, and the appearance of transient intermediates during a reaction. mt.com This provides detailed kinetic and mechanistic data under actual process conditions.

Single-Molecule Analysis: Cutting-edge methods that probe reactions at the single-molecule level, such as using molecular junctions, can offer unprecedented detail about elementary steps like oxidative addition and reductive elimination in catalytic cycles. acs.org

Synchrotron-Based Techniques: For solid-state transformations or when studying heterogeneous catalysts, in-situ synchrotron X-ray techniques can reveal dynamic changes in the material's structure and phase during formation or operation.

By applying these techniques, researchers can move beyond a "black box" understanding of synthesis to a more rational and predictive approach to catalyst and reaction design. researchgate.net

Integration of this compound into Hybrid Organic-Inorganic Composite Materials

The synergy between different classes of materials can lead to composites with properties that surpass those of their individual components. nih.gov A significant future direction for this compound research is its integration into organic-inorganic hybrid materials. These materials combine the desirable electronic and optical properties of the PAH with the robust structural, thermal, or catalytic properties of inorganic frameworks. nih.gov

Key areas of exploration include:

Host-Guest Systems: Incorporating the fluoranthene derivative into the pores of inorganic hosts like zeolites, mesoporous silica (B1680970), or metal-organic frameworks (MOFs). This can lead to materials with enhanced stability and novel photophysical responses.

Surface Functionalization: Covalently grafting or physically adsorbing fluoranthene derivatives onto the surface of inorganic nanoparticles (e.g., silica, iron oxide) or flat substrates. nih.gov This can create functional surfaces for applications in sensing or as platforms for controlled chemical reactions.

Sequential Infiltration Synthesis (SIS): Using vapor-phase techniques to grow inorganic components within a polymer matrix that includes the fluoranthene derivative, creating intimately mixed hybrid materials with tunable electronic and mechanical properties. nih.gov

These hybrid materials could find applications in diverse fields such as catalysis, photovoltaics, and advanced coatings.

Implementation of Machine Learning and Artificial Intelligence for Predictive Material Design and Property Optimization

The traditional process of material discovery, which relies on iterative synthesis and characterization, is often slow and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this paradigm. rsc.orgrsc.org For a compound like this compound, AI/ML offers a powerful toolkit for accelerating the design and discovery of new, high-performance materials. annualreviews.org

Future research will leverage these computational tools in several ways:

Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models using ML algorithms. These models can be trained on existing data for PAHs and fluoranthenes to accurately predict the electronic properties (e.g., bandgap, ionization potential) of new, hypothetical derivatives. icisequynhon.com This allows for the rapid virtual screening of vast chemical spaces.

Generative Models: Employing generative AI approaches, such as recurrent neural networks (RNNs), to design novel molecular structures from the ground up that are optimized for a specific target property, such as high charge mobility or a particular emission wavelength. frontiersin.org

Accelerated High-Throughput Screening: Using ML models as a pre-screening tool to identify the most promising candidates from large virtual libraries, which can then be investigated with more computationally expensive quantum chemical methods. annualreviews.org

In Silico Spectral Analysis: Combining theoretical spectral calculations with ML to identify and characterize PAHs, which can aid in both material analysis and environmental monitoring. pnas.org

This data-driven approach promises to significantly shorten the design-build-test-learn cycle, enabling a more focused and efficient exploration of the vast potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-7,10-diphenylfluoranthene, and how can purity be ensured?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly used for aryl halide functionalization. Select brominated precursors such as 3-bromofluoranthene derivatives (e.g., analogs listed in Kanto catalogs ) and phenylboronic acids. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/ethanol) under inert atmospheres. Monitor purity via HPLC (>95% threshold) and confirm structural integrity using /-NMR and high-resolution mass spectrometry .

Q. How should researchers characterize electronic properties of this compound?

- Methodology : UV-Vis spectroscopy (e.g., cyclohexane solutions) can reveal absorption bands linked to conjugated π-systems. Compare with fluoranthene analogs (e.g., 7,10-methanohexachlorofluoranthene in ) to identify intramolecular charge-transfer interactions. Electrochemical methods (cyclic voltammetry) assess redox behavior, critical for optoelectronic applications .

Advanced Research Questions

Q. How can contradictions in photochemical reactivity data for brominated fluoranthenes be resolved?

- Methodology : Replicate experiments under controlled light wavelengths (e.g., 360 nm vs. broader spectra) and inert conditions to isolate environmental interference. Use computational modeling (TD-DFT) to predict excited-state behavior. For example, reports no photochemical ring-closing in a similar fluoranthene despite norbornadiene-like motifs; such anomalies may arise from steric hindrance or competing quenching pathways . Cross-reference findings with photostability studies of bromo-aryl derivatives .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodology : Introduce directing groups (e.g., boronic esters) to control regioselectivity in cross-coupling. For nucleophilic substitutions, use sterically hindered bases (e.g., potassium tert-butoxide) to minimize elimination. highlights stereospecific alkoxide additions to halogenated fluoranthenes, suggesting careful control of reaction stoichiometry and temperature .

Q. How do substituent positions (bromo, phenyl) influence intermolecular interactions in solid-state fluoranthene derivatives?

- Methodology : Perform X-ray crystallography to analyze packing motifs and halogen bonding. Compare with analogs like 2-bromo-4-fluorophenol ( ), where bromine acts as a hydrogen-bond acceptor. Computational studies (Hirshfeld surface analysis) quantify non-covalent interactions, guiding crystal engineering for organic semiconductors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for fluoranthene functionalization?

- Methodology : Systematically vary catalyst loadings (e.g., Pd 0.1–5 mol%) and ligands (e.g., biphenyl vs. triphenylphosphine). Use kinetic studies (e.g., in situ IR) to identify rate-determining steps. Cross-validate with independent characterization (e.g., GC-MS for byproduct detection). Reference ’s iterative qualitative frameworks for resolving methodological inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.